
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is an organic compound with a cyclopentane ring substituted with two methyl groups and a propynyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol can be synthesized through various methods. One common approach involves the addition of a propynyl group to a cyclopentane derivative. For example, the reaction of 1,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thionyl chloride, pyridine, and dichloromethane.
Major Products Formed
Oxidation: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentanone.
Reduction: 1,2-Dimethyl-2-(prop-2-en-1-yl)cyclopentan-1-ol or 1,2-Dimethyl-2-(propyl)cyclopentan-1-ol.
Substitution: 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentyl chloride.
Aplicaciones Científicas De Investigación
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.
Medicine: Explored as a building block for the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl-3-prop-1-en-2-yl-cyclopentan-1-ol: Similar structure but with an alkene instead of an alkyne group.
Dimethyl 2-(prop-2-yn-1-yl)malonate: Contains a propynyl group but with a different core structure.
Uniqueness
1,2-Dimethyl-2-(prop-2-yn-1-yl)cyclopentan-1-ol is unique due to its combination of alkyne and alcohol functionalities, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1,2-dimethyl-2-prop-2-ynylcyclopentan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-6-9(2)7-5-8-10(9,3)11/h1,11H,5-8H2,2-3H3 |
Clave InChI |
ZUANYTLDOWSZCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1(C)O)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


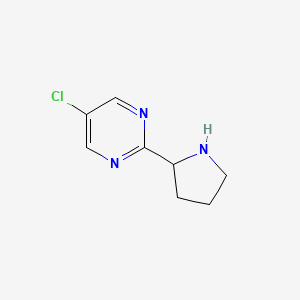
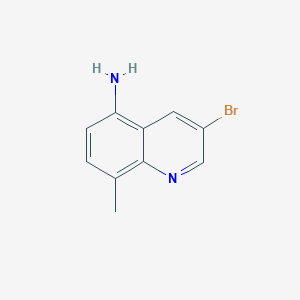
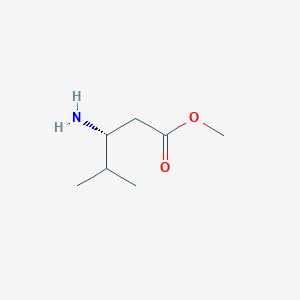
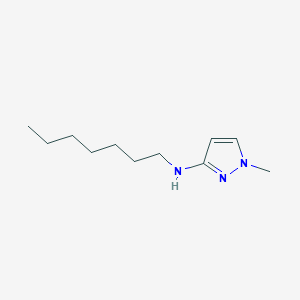

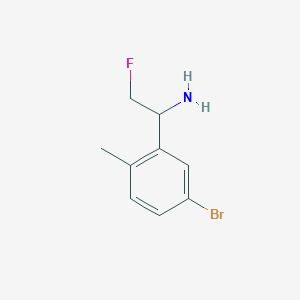
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
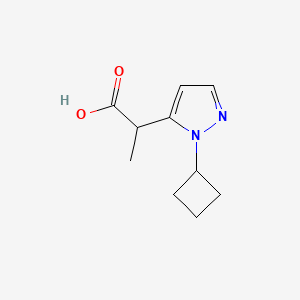

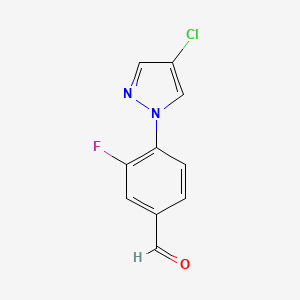
![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)

![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
